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molecular formula C7H4F3NO2 B043618 3-Amino-2,4,5-trifluorobenzoic acid CAS No. 119385-80-7

3-Amino-2,4,5-trifluorobenzoic acid

Cat. No. B043618
M. Wt: 191.11 g/mol
InChI Key: NVWVZPFPZJYLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885386

Procedure details

A solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid (Example 2) and 0.33 g of sodium nitrite is added in portions to a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid. The resulting mixture is allowed to stir at 15°-25° C. for 1.5 hours and then additional water (25 ml) is added. Stirring is continued another hour at 25° C. and then 20 ml of diethyl ether is added. The layers are separated and the aqueous layer extracted with 20 ml of diethyl ether. The combined organic extracts are extracted with 5 ml of a 36% aqueous solution of hydrochloric acid and then concentrated on the rotary evaporator to give 0.45 g of 3-chloro-2,4,5-trifluorobenzoic acid as a tan solid; gas chromatography (GC) (98.8%); high performance liquid chromatography (HPLC) (84.8%); (a portion of the 3-chloro- 2,4,5-trifluorobenzoic acid was recrystallized from heptanes; mp 109°-111° C.).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5]([OH:7])=[O:6].N([O-])=O.[Na+].[ClH:18].C(OCC)C>O>[Cl:18][C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=C(C1F)F)F
Name
Quantity
0.33 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
cupric chloride
Quantity
3 g
Type
reactant
Smiles
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir at 15°-25° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued another hour at 25° C.
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 20 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts are extracted with 5 ml of a 36% aqueous solution of hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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